molecular formula C13H15ClN2O5 B7570949 Methyl 3-[(2-chloro-4-nitrobenzoyl)-ethylamino]propanoate

Methyl 3-[(2-chloro-4-nitrobenzoyl)-ethylamino]propanoate

Cat. No. B7570949
M. Wt: 314.72 g/mol
InChI Key: OIIDAXHOXYXVPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3-[(2-chloro-4-nitrobenzoyl)-ethylamino]propanoate is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of Methyl 3-[(2-chloro-4-nitrobenzoyl)-ethylamino]propanoate is not fully understood. However, it is believed to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. It has also been shown to bind to proteins, such as bovine serum albumin, and alter their conformation.
Biochemical and Physiological Effects
Methyl 3-[(2-chloro-4-nitrobenzoyl)-ethylamino]propanoate has been shown to have biochemical and physiological effects on cells and tissues. In addition to its anti-cancer activity, it has been shown to have antioxidant and anti-inflammatory properties. It has also been shown to affect the expression of genes involved in cell proliferation and apoptosis.

Advantages and Limitations for Lab Experiments

One advantage of Methyl 3-[(2-chloro-4-nitrobenzoyl)-ethylamino]propanoate is its ability to selectively target cancer cells, while leaving normal cells relatively unaffected. This makes it a promising candidate for anti-cancer therapy. However, its toxicity and potential side effects need to be further investigated. Additionally, its synthesis method is complex and requires specialized equipment and expertise.

Future Directions

For the study of Methyl 3-[(2-chloro-4-nitrobenzoyl)-ethylamino]propanoate include further investigation of its anti-cancer activity and mechanism of action. It also has potential applications in the development of functionalized polymers and as a tool for studying protein-ligand interactions. Further research is needed to fully understand its biochemical and physiological effects and to evaluate its potential as a therapeutic agent.

Synthesis Methods

Methyl 3-[(2-chloro-4-nitrobenzoyl)-ethylamino]propanoate can be synthesized through a multi-step process that involves the condensation of 2-chloro-4-nitrobenzoic acid with ethylenediamine to form 2-chloro-4-nitrobenzoyl-ethylenediamine. This intermediate is then reacted with methyl acrylate in the presence of a base to yield Methyl 3-[(2-chloro-4-nitrobenzoyl)-ethylamino]propanoate.

Scientific Research Applications

Methyl 3-[(2-chloro-4-nitrobenzoyl)-ethylamino]propanoate has been studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, it has been investigated as a potential anti-cancer agent due to its ability to inhibit the growth of cancer cells. In biochemistry, it has been used as a tool to study protein-ligand interactions. In materials science, it has been explored for its potential use in the synthesis of functionalized polymers.

properties

IUPAC Name

methyl 3-[(2-chloro-4-nitrobenzoyl)-ethylamino]propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15ClN2O5/c1-3-15(7-6-12(17)21-2)13(18)10-5-4-9(16(19)20)8-11(10)14/h4-5,8H,3,6-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIIDAXHOXYXVPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CCC(=O)OC)C(=O)C1=C(C=C(C=C1)[N+](=O)[O-])Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClN2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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